The synthesis of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea involves several steps, which can be summarized as follows:
The molecular structure of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea can be analyzed through its various representations:
C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)ClInChI=1S/C14H11ClN2S/c15-10-5-1-2-6-11(10)16-14(17)13-9-4-3-7-12(13)8/h1-8H,(H2,15,16,17)The compound features:
1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea exhibits diverse reactivity patterns:
The primary product from various reactions involving this compound is itself or derivatives formed through substitution or functionalization of the thiourea moiety .
The mechanism of action for 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea is not fully elucidated but is believed to involve interactions with specific molecular targets in biological systems. It may modulate pathways related to pain perception or exhibit antidepressant effects through its structural analogies with known pharmacological agents .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The compound has been characterized using:
1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea finds applications across multiple fields:
It has potential uses as:
This compound serves as a building block in synthetic methodologies, allowing for the development of more complex molecules.
It is utilized in studies examining biological processes, particularly those related to pain and mood disorders.
In drug development and chemical manufacturing, it plays a role in creating novel therapeutic agents .
The synthesis of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea (CAS 61966-21-0) employs two principal routes:
Table 1: Synthetic Methods Comparison
| Method | Reagents | Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| Grignard Route | Cyclohexanone, KMnO₄, methylamine | Acidic ionic liquid | 65–78 | >95% |
| Isothiocyanate Coupling | 2-Aminopyridine, 2-Cl-C₆H₄-NCS | Acetonitrile, reflux | >85 | >98% |
| Suzuki-Miyaura* | Pd(OAc)₂/XPhos, Boronic acids | 50°C, 12h | 30–90 | >90% |
*Suzuki-Miyaura cross-coupling enables aryl diversification at the pyridine ring [7].
Thiourea serves as a versatile scaffold for generating chemical libraries:
Table 2: Structural Diversification Strategies
| Core Modification | Products | Key Applications |
|---|---|---|
| Heterocycle Fusion | 1,3,4-Thiadiazoles, 1,2,4-triazoles | Antimicrobial agents |
| Transition Metal Complexes | Pt(II)/Pd(II)-thiourea complexes | Anticancer candidates |
| Guanidine Cyclization | 2-Aminobenzimidazoles | MSK1 inhibitors |
Critical substituent effects govern bioactivity:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: